1-Amino-2-fluoro-3-fenilbutano

Descripción general

Descripción

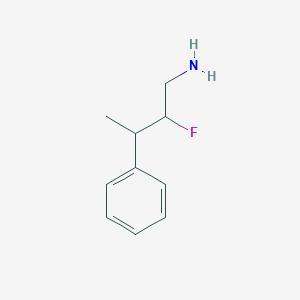

2-Fluoro-3-phenylbutan-1-amine is an organic compound that belongs to the class of amines . Amines are organic compounds that contain one or more nitrogen atoms . The structure of 2-Fluoro-3-phenylbutan-1-amine is similar to that of amphetamine, differing only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group .

Molecular Structure Analysis

The molecular structure of amines is similar to that of ammonia, where up to three hydrogens may be bound by nitrogen . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The location is dependent on the amount of hydrogen bonding and the sample’s concentration .Chemical Reactions Analysis

Amines are basic, nucleophilic, and react with alkyl halides, acid chlorides, and carbonyl compounds . Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .Physical And Chemical Properties Analysis

Amines are known for their basicity and nucleophilicity . The physical and chemical properties of fluorous compounds have been studied extensively. They are known for their unique structural, electronic effects, and NMR properties .Aplicaciones Científicas De Investigación

Biocatálisis en la Síntesis Farmacéutica

1-Amino-2-fluoro-3-fenilbutano se utiliza en la biocatálisis para la síntesis enantioselectiva de aminas quirales, las cuales son componentes cruciales en un porcentaje significativo de los fármacos de moléculas pequeñas . Los avances en la biocatálisis mediada por ω-transaminasas han mejorado la producción de estas aminas quirales, ofreciendo una alternativa eficiente a los métodos de síntesis convencionales .

Desarrollo Agroquímico

El compuesto juega un papel en el desarrollo de nuevos agroquímicos, donde la introducción de átomos de flúor en las estructuras líderes es una modificación común para mejorar las propiedades físicas, biológicas y ambientales . Los compuestos fluorados, incluidos los derivados de this compound, se utilizan para mejorar la eficacia y selectividad de los agroquímicos .

Síntesis de Productos Químicos Finos

En la síntesis de productos químicos finos, this compound es un intermedio valioso. Puede sufrir diversas reacciones en la posición bencílica, lo cual es fundamental para crear arquitecturas moleculares complejas que se utilizan en productos químicos finos .

Diseño de Fármacos Fluorados

La estructura fluorada del compuesto es beneficiosa en el diseño de fármacos, donde la introducción selectiva de flúor en compuestos bioactivos es una estrategia madura. Ayuda a aumentar la eficiencia, la vida media biológica y la bioabsorción de los fármacos .

Aplicaciones Ambientales

Si bien no se encontraron aplicaciones ambientales específicas de this compound, los compuestos fluorados, en general, están siendo analizados por su impacto ambiental. Los derivados del compuesto podrían utilizarse potencialmente en la remediación ambiental o como parte de procesos de síntesis más ecológicos .

Aplicaciones Industriales

This compound puede encontrar aplicaciones industriales en la producción de polímeros y oligómeros fluorados, que se utilizan en diversas industrias por sus propiedades únicas, como la alta estabilidad térmica y la baja energía superficial .

Safety and Hazards

Direcciones Futuras

The development of new methodologies for the synthesis of fluorinated molecules is an area of active research . The use of smaller perfluorinated units to promote biodegradability is also being explored . The potential recreational use of similar compounds has been noted , suggesting possible implications in forensic and regulatory contexts.

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-phenylbutan-1-amine. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with 2-Fluoro-3-phenylbutan-1-amine, influencing its overall effect .

Análisis Bioquímico

Biochemical Properties

2-Fluoro-3-phenylbutan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to norepinephrine and dopamine transporters, mimicking the signaling and stimulant properties of amphetamines . These interactions suggest that 2-Fluoro-3-phenylbutan-1-amine may influence neurotransmitter release and reuptake, thereby affecting synaptic transmission and neuronal communication.

Cellular Effects

The effects of 2-Fluoro-3-phenylbutan-1-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce cellular stress responses, which involve cell cycle arrest, induction of molecular repair mechanisms, and cell proliferation . Additionally, 2-Fluoro-3-phenylbutan-1-amine may impact oxidative processes within cells, leading to alterations in cellular homeostasis.

Molecular Mechanism

At the molecular level, 2-Fluoro-3-phenylbutan-1-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with norepinephrine and dopamine transporters suggests that it may inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling . This mechanism is similar to that of other amphetamines, which are known to enhance neurotransmitter release and inhibit reuptake.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-3-phenylbutan-1-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Fluoro-3-phenylbutan-1-amine remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of 2-Fluoro-3-phenylbutan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range produces significant biochemical and physiological changes. Toxicity studies have highlighted the importance of dosage regulation to avoid adverse outcomes.

Metabolic Pathways

2-Fluoro-3-phenylbutan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic flux and metabolite levels are influenced by its interactions with specific enzymes, which may affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 2-Fluoro-3-phenylbutan-1-amine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

2-fluoro-3-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUQLKTWSZYZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1492315.png)

![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)

![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)

![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)

![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492329.png)

![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)

![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)

![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)

![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)